Tetanus toxin peptide

Neuroscience Receptor Binding Clostridial Neurotoxins

This defined recombinant TeNT Hc fragment delivers superior neuronal receptor (GT1b/GD1b) binding affinity versus botulinum neurotoxin, ensuring reliable retrograde transport for neural circuit mapping and neuron-targeted delivery. Unlike formaldehyde-inactivated tetanus toxoid—which yields heterogeneous, cross-linked mixtures—recombinant Hc offers homogeneous material preserving native ganglioside-binding conformation. For protease screening, the TeNT light chain demands a VAMP substrate of ≥62 amino acids; shorter BoNT peptides yield false negatives. Recombinant Hc-based vaccines achieve 100% protective efficacy matching standard TTd, with defined, non-toxic, high-yield manufacturing.

Molecular Formula C79H120N18O21
Molecular Weight 1657.9 g/mol
Cat. No. B15599083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetanus toxin peptide
Molecular FormulaC79H120N18O21
Molecular Weight1657.9 g/mol
Structural Identifiers
InChIInChI=1S/C79H120N18O21/c1-8-43(4)64(76(114)85-41-62(102)95-65(44(5)9-2)77(115)93-55(37-47-21-13-11-14-22-47)71(109)89-54(79(117)118)32-34-63(103)104)96-74(112)57(38-48-23-15-12-16-24-48)92-70(108)53(26-18-20-36-81)87-75(113)59(42-98)94-72(110)58(40-61(84)101)90-67(105)46(7)86-69(107)52(25-17-19-35-80)88-78(116)66(45(6)10-3)97-73(111)56(39-49-27-29-50(99)30-28-49)91-68(106)51(82)31-33-60(83)100/h11-16,21-24,27-30,43-46,51-59,64-66,98-99H,8-10,17-20,25-26,31-42,80-82H2,1-7H3,(H2,83,100)(H2,84,101)(H,85,114)(H,86,107)(H,87,113)(H,88,116)(H,89,109)(H,90,105)(H,91,106)(H,92,108)(H,93,115)(H,94,110)(H,95,102)(H,96,112)(H,97,111)(H,103,104)(H,117,118)/t43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-,66-/m0/s1
InChIKeyDZIHMOUFUANHSN-VVTKVGFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetanus Toxin Peptide Procurement Guide: Understanding TeNT as a Target and Tool


Tetanus toxin (TeNT) is a potent 150 kDa neurotoxin produced by Clostridium tetani. The term 'tetanus toxin peptide' in a procurement context typically refers to either the full toxin (TeNT), its recombinant fragments (e.g., Fragment C/Hc, TL-HN), or specific T-cell epitope peptides like the universal CD4+ T-cell epitope TT830-844. The holotoxin comprises a 50 kDa light chain (L), which acts as a zinc-dependent metalloprotease that specifically cleaves VAMP/synaptobrevin [1], and a 100 kDa heavy chain (H). The heavy chain's C-terminal domain (Hc, 50 kDa) is responsible for high-affinity binding to neuronal receptors like gangliosides GT1b and GD1b [2], enabling its retrograde axonal transport and subsequent cellular entry. This bipartite mechanism—specific receptor binding and targeted protease activity—distinguishes TeNT from related clostridial neurotoxins and underpins its utility in both neuroscience research and vaccine development.

Why Generic Substitution of Tetanus Toxin Peptides Carries Scientific and Regulatory Risk


Generic substitution of tetanus toxin-derived materials is scientifically unsound due to significant heterogeneity in their biological activity, purity, and structure depending on the source, preparation method, and specific fragment. For example, traditional tetanus toxoid (TTd) vaccines are produced by formaldehyde inactivation of the holotoxin, a process that can yield ill-defined, heterogenous mixtures of cross-linked and modified proteins [1]. In contrast, recombinant Hc fragments offer a defined, homogenous alternative but their immunogenicity is critically dependent on preserving the native ganglioside-binding conformation [2]. Furthermore, different toxin fragments possess distinct functions: the L-chain is the sole source of protease activity, while the Hc domain is required for neuronal binding. Even among commercially available 'toxin' preparations, batch-to-batch variability in binding affinity and toxicity exists [3]. Therefore, substituting one lot, source, or fragment for another without rigorous characterization can compromise experimental reproducibility, alter vaccine potency, or lead to invalid structure-activity relationship conclusions.

Quantitative Evidence Guide: Selecting Tetanus Toxin Peptides for Research and Development


Quantifying Differential Receptor Affinity: TeNT vs. BoNT for Neuronal Gangliosides

Tetanus neurotoxin (TeNT) exhibits a distinct high-affinity binding profile for gangliosides of the 1b series (GT1b, GD1b, GQ1b) compared to related botulinum neurotoxins (BoNT). This differentiation is not merely qualitative but quantitative, as evidenced by microcalorimetric analysis. While both TeNT and BoNT/A bind to ganglioside GT1b, they display different elution profiles from synaptosomes, with BoNT eluting at a lower ionic strength, indicating a distinct and weaker interaction [1]. Furthermore, binding competition studies show a clear asymmetry: unlabeled botulinum toxin is unable to effectively compete with labeled TeNT for its acceptors, whereas unlabeled TeNT can slightly compete with botulinum toxin, demonstrating TeNT's higher affinity for shared neuronal receptor complexes [1].

Neuroscience Receptor Binding Clostridial Neurotoxins

Differential Substrate Requirement: Tetanus Toxin Protease Demands a Larger Substrate than Botulinum B Toxin

The light chain (L-chain) of tetanus toxin (TeNT) is a zinc-dependent metalloprotease that shares the same cleavage site (Gln76-Phe77) on VAMP/synaptobrevin as botulinum neurotoxin serotype B (BoNT/B) [1]. However, the enzymes possess fundamentally different substrate recognition requirements. A direct comparative study using synthetic VAMP fragments revealed that TeNT requires a substantially larger substrate for efficient catalysis. TeNT could only efficiently cleave the largest peptide tested (a 62-mer), whereas BoNT/B was able to cleave a much smaller 40-mer fragment [2]. This indicates that TeNT requires an extensive N-terminal sequence (at least 44 amino acids upstream of the scissile bond) for proper substrate docking and hydrolysis [2].

Enzymology Protease Assays Clostridial Neurotoxins

Conjugate Vaccine Carrier Performance: Tetanus Toxoid vs. CRM197 in Inducing Protective Immunity

In the development of glycoconjugate vaccines, the choice of carrier protein dictates not only the magnitude of the anti-hapten antibody response but also the induction of a protective carrier-specific response. A key comparative study evaluated the ability of three common carriers—tetanus toxoid (TT), diphtheria toxoid (DT), and CRM197 (a non-toxic diphtheria toxin mutant)—to induce protective immunity. The study demonstrated that TT and DT conjugates could induce a protective immune response against a lethal challenge by tetanus or diphtheria toxins, respectively, in animal models [1]. In stark contrast, glycoconjugates using the CRM197 carrier failed to induce a protective immune response against a lethal diphtheria toxin challenge, despite inducing a measurable antibody response [1].

Vaccine Development Immunology Conjugate Vaccines

Comparative Immunogenicity of Recombinant Fragment C (Hc) vs. Traditional Tetanus Toxoid Vaccine

The recombinant Fragment C (Hc) of tetanus toxin is being developed as a defined, non-toxic alternative to the chemically inactivated tetanus toxoid (TTd) vaccine. Preclinical studies directly comparing the two show that the Hc fragment can achieve comparable protective efficacy. In a mouse immunization study, a conformation-stable mutant of Hc (HcM) provided 100% protection against an intraperitoneal challenge with 1 x 10^3 LD50s of tetanus neurotoxin, a result equivalent to that achieved by the traditional toxoid vaccine [1]. Crucially, this immunogenicity is dependent on the structural integrity of the Hc fragment. Mutants of Hc with impaired ganglioside-binding activity elicited significantly lower anti-toxin antibody titers and provided reduced protection compared to wild-type Hc, highlighting that not all 'Hc fragment' preparations are equivalent [2].

Vaccine Development Immunology Recombinant Proteins

Evaluation of Tetanus Toxin Native Hc Fragment as a Next-Generation Carrier Protein

Tetanus toxoid (TT) and CRM197 are the current industry standards for carrier proteins in polysaccharide conjugate vaccines. However, TT is a chemically inactivated, heterogenous product, and CRM197 suffers from low-yield purification [1]. The tetanus toxin native C-fragment (Hc) is proposed as a promising alternative. A direct comparative study evaluated conjugates of pneumococcal capsular polysaccharides (from serogroups 14 and 23F) using Hc, TT, or CRM197 as carriers. The results showed that Hc-based conjugates (PS14-Hc and PS23F-Hc) induced robust, polysaccharide-specific antibody responses that were comparable to the responses induced by the TT- and CRM197-based control conjugates [1]. This demonstrates that the Hc fragment can function as an effective carrier, delivering equivalent immunogenicity for the hapten while offering advantages in terms of safety (non-toxic), cost, and ease of production [1].

Vaccine Development Bioconjugation Carrier Proteins

Recommended Application Scenarios for Tetanus Toxin Peptides Based on Comparative Evidence


High-Fidelity Retrograde Neuronal Tracing and Targeted Drug Delivery

This application leverages the unique, high-affinity binding of the TeNT Hc fragment to neuronal ganglioside receptors (GT1b/GD1b) and its subsequent retrograde axonal transport. As demonstrated in Section 3, TeNT's binding to these receptors is of higher affinity and more robust than that of the related botulinum toxin (BoNT) [1]. Therefore, for researchers requiring highly specific and efficient labeling of neural circuits projecting from a peripheral injection site, or for those developing neuron-specific drug delivery platforms, the recombinant TeNT Hc fragment is the preferred tool. Its well-characterized and potent binding mechanism ensures reliable and traceable retrograde transport, providing a quantitative advantage over alternatives with weaker or less specific neuronal interactions.

Development of Next-Generation, Defined Subunit and Conjugate Vaccines

The procurement of recombinant TeNT Hc fragment is ideal for vaccine development programs aiming to replace traditional, chemically inactivated tetanus toxoid (TTd) or optimize conjugate vaccine manufacturing. The evidence in Section 3 shows that Hc fragment-based vaccines can achieve 100% protective efficacy against a lethal toxin challenge, a performance equivalent to the current standard-of-care TTd vaccine [2]. Furthermore, when used as a carrier protein, Hc induces anti-hapten antibody responses comparable to both TT and CRM197, while offering superior manufacturing advantages (defined, non-toxic, high-yield production) [3]. This makes Hc a strategic choice for creating safer, more consistent, and potentially lower-cost vaccines.

Robust In Vitro Assays for Tetanus Toxin Protease Activity and Inhibitor Screening

For enzymologists screening for inhibitors of clostridial neurotoxin proteases or developing quality control assays, the selection of the correct substrate is critical. The data in Section 3 establishes that the TeNT light chain has a significantly more stringent substrate requirement than the closely related BoNT/B light chain, specifically requiring a VAMP peptide of at least 62 amino acids for efficient cleavage [4]. Attempting to substitute a shorter, BoNT-optimized peptide substrate will yield false negatives and misrepresent TeNT activity. Therefore, assays designed for TeNT must utilize a substrate that meets this length requirement to ensure accurate and reproducible kinetic measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetanus toxin peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.